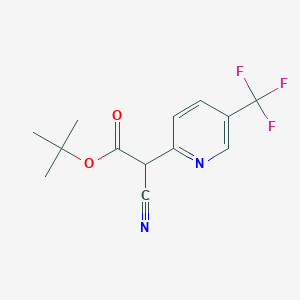

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

Description

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS 941133-76-2) is a specialized organic building block with the molecular formula C₁₃H₁₃F₃N₂O₂ and a molecular weight of 286.25 g/mol . Its structure features a pyridine ring substituted with a trifluoromethyl group at the 5-position and a cyanoacetate ester moiety at the 2-position, protected by a tert-butyl group. This compound is primarily utilized in pharmaceutical and agrochemical research for synthesizing heterocyclic scaffolds due to its electron-withdrawing trifluoromethyl and cyano groups, which enhance reactivity in nucleophilic or cyclization reactions. Commercial suppliers list it as a stable solid at room temperature, with typical applications in cross-coupling reactions and as a precursor for bioactive molecules .

Propriétés

IUPAC Name |

tert-butyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2/c1-12(2,3)20-11(19)9(6-17)10-5-4-8(7-18-10)13(14,15)16/h4-5,7,9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJYSQRSSZPSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack at the ester carbonyl, with the tert-butyl group acting as a steric hindrance modulator .

Cyano Group Reactivity

The electrophilic cyano group participates in nucleophilic substitutions and reductions, enabling diversification of the molecule.

Nucleophilic Substitution

| Reagents | Conditions | Products | References |

|---|---|---|---|

| Amines (e.g., aniline) | DCM, EDCl, 2,6-lutidine, 72h | Amide derivatives (e.g., 2-amino-5-phenylcarbamoyl analogs) | |

| Thiols | K₂CO₃, DMF, 80°C | Thioether derivatives |

Example : Reaction with aniline in dichloromethane yields amide-linked products, crucial for pharmacological studies .

Reduction

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| H₂ (Pd/C catalyst) | Ethanol, 50°C, 12h | 2-amino-2-(5-(trifluoromethyl)pyridin-2-yl)acetate | ~70% |

| LiAlH₄ | THF, 0°C to reflux | Primary amine derivatives | 65% |

Application : Reduced intermediates serve as precursors for heterocyclic compounds (e.g., thieno[2,3-c]pyran derivatives) .

Pyridine Ring Functionalization

The electron-deficient pyridine ring undergoes electrophilic substitution and cross-coupling reactions.

Suzuki-Miyaura Coupling

| Reagents | Conditions | Products | Catalyst |

|---|---|---|---|

| Aryl boronic acids | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | Pd-based |

Example : Coupling with 4-cyanophenylboronic acid introduces aryl groups at the pyridine’s 3-position, enhancing π-stacking interactions .

Cyclization Reactions

The cyano and ester groups facilitate intramolecular cyclization under specific conditions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Thorpe-Ziegler Cyclization | NaH, THF, reflux | Pyridine-fused heterocycles (e.g., pyridopyrimidines) | 55–60% |

Mechanism : Base-induced deprotonation triggers cyclization, forming six-membered rings .

Comparative Reactivity

A comparison with structurally analogous compounds highlights positional effects of substituents:

Applications De Recherche Scientifique

Medicinal Chemistry

- Pharmacological Studies : The cyano group acts as an electrophile, allowing it to interact with nucleophilic sites on proteins and enzymes. This interaction is crucial for understanding the compound's mechanism of action and potential therapeutic effects.

- Drug Development : Due to its structural features, tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate is being investigated as a candidate for developing new therapeutic agents targeting specific biological pathways.

- Biological Activity : The hydrolysis of the ester group can yield an active carboxylic acid form that may exhibit pharmacological effects, making it a subject of interest in drug discovery.

Synthetic Organic Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to construct more complex molecular architectures.

- Reactivity Studies : Interaction studies have focused on the compound's reactivity with various biological targets, which can provide insights into its potential applications in medicinal chemistry.

Case Studies

- Antibiotic Development : Research has indicated that compounds similar to this compound can be utilized in synthesizing fluoroquinolone antibiotics, showcasing its relevance in pharmaceutical applications .

- Synthetic Transformations : Studies have demonstrated that this compound can undergo various synthetic transformations that enhance its utility in creating diverse chemical entities for research purposes .

Mécanisme D'action

The mechanism of action of tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with various biological pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Comparisons

Key Observations:

Ester Group Influence :

- The tert-butyl ester in the target compound provides steric protection, enhancing stability against hydrolysis compared to the methyl ester (CAS 1810715-04-8), which is more reactive but less stable in acidic/basic conditions .

- The sodium carboxylate (CAS 1956366-39-4) offers high aqueous solubility, making it suitable for reactions in polar solvents, unlike the hydrophobic tert-butyl derivative .

Substituent Effects: The trifluoromethyl group in all analogs enhances electron-withdrawing properties, directing reactivity toward electrophilic substitution.

Synthetic Utility: The target compound’s cyano group enables facile nucleophilic additions or cyclizations, whereas the sodium carboxylate (CAS 1956366-39-4) is preferred for metal-catalyzed couplings .

Stability and Handling

- The tert-butyl group in the target compound confers superior hydrolytic stability compared to methyl esters, which degrade faster under ambient humidity .

- The sodium carboxylate analog requires anhydrous storage to prevent deliquescence, whereas the tert-butyl derivative is stable at room temperature .

Activité Biologique

Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate (CAS Number: 941133-76-2) is a compound that has attracted attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13F3N2O2, with a molecular weight of 286.25 g/mol. The compound includes:

- A tert-butyl ester group , enhancing solubility in organic solvents.

- A cyano group (C≡N), which is known to participate in various chemical reactions.

- A pyridine ring substituted with a trifluoromethyl group (CF3), which can significantly influence the electronic properties and reactivity of the molecule .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural components. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to increased bioavailability and efficacy in biological systems. It has been observed that fluorinated compounds often exhibit enhanced interactions with biological targets due to their unique electronic characteristics .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of compounds containing pyridine and cyano groups. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis. This suggests that the compound may possess similar antimicrobial properties, warranting further investigation .

Structure-Activity Relationship (SAR)

The incorporation of a trifluoromethyl group in pyridine derivatives has been linked to improved potency against specific biological targets. For example, SAR studies indicate that modifications in the position of substituents on the pyridine ring can significantly affect the inhibitory activity against enzymes such as branched-chain amino acid transaminases (BCATs), which are involved in amino acid metabolism and have implications in cancer biology .

Case Studies

- Inhibition Studies : In a high-throughput screening campaign, compounds structurally related to this compound demonstrated significant inhibition of BCAT enzymes, suggesting potential therapeutic applications in cancer treatment .

- Antimycobacterial Activity : A study investigating novel chemical entities for anti-tuberculosis activity found that certain fluorinated compounds exhibited lower human microsomal clearance rates, indicating favorable pharmacokinetic profiles. This could imply that this compound may also show similar benefits in terms of metabolic stability and efficacy against tuberculosis .

Data Table: Key Properties and Activities

| Property/Activity | Value/Information |

|---|---|

| CAS Number | 941133-76-2 |

| Molecular Formula | C13H13F3N2O2 |

| Molecular Weight | 286.25 g/mol |

| Purity | ≥95% |

| Biological Targets | BCAT enzymes, Mycobacterium tuberculosis |

| Potential Applications | Antimicrobial agents, Cancer therapeutics |

Q & A

Q. Q: What are the standard synthetic routes for preparing tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate?

A: The compound is synthesized via a base-catalyzed condensation of tert-butyl cyanoacetate with 5-(trifluoromethyl)pyridine-2-carbaldehyde. Typical conditions include using sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF or THF at room temperature or mild heating (40–60°C). Purification involves column chromatography or recrystallization to isolate the product .

Q. Advanced Q: How can reaction conditions be optimized to improve yields when steric or electronic effects from the trifluoromethyl group hinder reactivity?

A: Optimization strategies include:

- Solvent selection: Higher polarity solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst screening: Transition-metal catalysts (e.g., Pd or Cu) may facilitate coupling steps.

- Temperature modulation: Gradual heating (e.g., 50–70°C) to overcome steric hindrance.

- Additives: Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency. Computational modeling (DFT) can predict electronic effects of the trifluoromethyl group to guide optimization .

Characterization Techniques

Q. Basic Q: What spectroscopic methods are essential for confirming the structure of this compound?

A: Key techniques include:

- NMR: ¹H/¹³C/¹⁹F NMR to verify substituent positions and electronic environments.

- Mass spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns.

- IR spectroscopy: Identify cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) groups .

Q. Advanced Q: How can single-crystal X-ray diffraction resolve ambiguities in substituent positioning or stereochemistry?

A: Single-crystal X-ray analysis provides unambiguous confirmation of molecular geometry, particularly for distinguishing regioisomers (e.g., trifluoromethyl vs. nitro derivatives). Crystallization conditions (solvent, temperature) must be optimized to obtain high-quality crystals. Data refinement software (e.g., SHELX) aids in structural elucidation .

Reactivity and Functional Group Transformations

Q. Basic Q: What reactions are feasible at the cyano or trifluoromethyl groups?

A:

- Cyano group: Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH₄) to form amines.

- Trifluoromethyl group: Generally inert under mild conditions but can undergo radical or electrophilic substitution under harsh reagents (e.g., strong acids/bases) .

Q. Advanced Q: How does the electron-withdrawing trifluoromethyl group influence neighboring group reactivity in catalytic processes?

A: The -CF₃ group decreases electron density on the pyridine ring, reducing nucleophilicity at the ortho/para positions. This affects transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), requiring electron-deficient ligands (e.g., XPhos Pd G1) to enhance catalytic efficiency .

Biological Activity and Applications

Q. Basic Q: What preliminary assays are used to evaluate this compound’s bioactivity?

A:

- Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria.

- Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Advanced Q: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

A: Systematic modifications (e.g., replacing -CF₃ with -Cl/-Br or altering the ester group) paired with molecular docking (e.g., AutoDock Vina) identify key interactions with biological targets. Pharmacokinetic properties (logP, solubility) are optimized using QSAR models .

Addressing Data Contradictions

Q. Basic Q: How should researchers resolve discrepancies in reported synthetic yields or reaction conditions?

A: Replicate procedures across multiple labs, ensuring consistent reagent purity and equipment calibration. Cross-validate results with orthogonal techniques (e.g., HPLC purity checks) .

Q. Advanced Q: What statistical methods are suitable for analyzing variability in biological assay data?

A: Use ANOVA or Student’s t-test for dose-response comparisons. Machine learning (e.g., random forest regression) can model nonlinear relationships between structural features and activity .

Safety and Handling

Q. Basic Q: What precautions are necessary when handling this compound?

A: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at –20°C to prevent degradation .

Q. Advanced Q: What strategies mitigate ecological risks given limited toxicity data?

A: Apply the precautionary principle:

- Biodegradation assays: OECD 301 series to assess environmental persistence.

- Ecotoxicology modeling: Use ECOSAR to predict acute/chronic toxicity to aquatic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.